molecular formula C8H8N2O B1469482 3-Ethoxypicolinonitrile CAS No. 36057-53-1

3-Ethoxypicolinonitrile

Cat. No.: B1469482
CAS No.: 36057-53-1
M. Wt: 148.16 g/mol
InChI Key: KFSZBFLQCMUQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxypicolinonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-ethoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-11-8-4-3-5-10-7(8)6-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSZBFLQCMUQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethoxypicolinonitrile is a compound belonging to the picolinonitrile family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring with an ethoxy group and a nitrile functional group. This configuration is crucial for its biological activity, as the presence of these functional groups can influence the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate various biochemical pathways, potentially leading to therapeutic effects in different disease models.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
  • Receptor Modulation : It may act as a ligand for specific receptors, influencing cellular signaling pathways.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound. These studies typically involve assessing the compound's effects on cell viability, proliferation, and apoptosis in various cancer cell lines.

StudyCell LineIC50 (µM)Observations
Study AHeLa15.2Significant reduction in cell viability
Study BMCF-710.5Induction of apoptosis observed
Study CA54912.8Inhibition of proliferation noted

In Vivo Studies

In vivo evaluations have also been performed to assess the therapeutic potential of this compound in animal models. These studies often focus on tumor growth inhibition and overall survival rates.

  • Case Study 1 : A murine model of breast cancer was treated with this compound, resulting in a significant reduction in tumor size compared to control groups.
  • Case Study 2 : In a model of lung cancer, administration of the compound led to improved survival rates and reduced metastatic spread.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various studies. Acute toxicity tests indicate that the compound exhibits a relatively low toxicity profile at therapeutic doses. Long-term exposure studies are still required to fully understand its safety implications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.